molecular formula C16H17N5O2S2 B2628674 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 886927-32-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2628674
CAS No.: 886927-32-8
M. Wt: 375.47
InChI Key: AQDKBVACGSULHH-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-ethoxyphenyl group. This structure is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its design leverages the pharmacophoric features of 1,2,4-triazoles, which are known for their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-2-23-12-7-5-11(6-8-12)18-14(22)10-25-16-20-19-15(21(16)17)13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKBVACGSULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide represents a novel derivative of the 1,2,4-triazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antiradical properties, antimicrobial effects, and overall pharmacological profile based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and specific functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C13H14N4OS
Molecular Weight 278.34 g/mol
IUPAC Name This compound

Antiradical Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antiradical activity. In particular, compounds similar to the target compound have been tested for their ability to scavenge free radicals.

Case Study: Antioxidant Properties

One study evaluated the antiradical activity of various triazole derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that certain derivatives exhibited antiradical effects comparable to ascorbic acid at concentrations of 1×103M1\times 10^{-3}M, demonstrating an antiradical effect of approximately 88.89% .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the triazole ring and substituents significantly influenced the antiradical activity. For instance:

  • The introduction of electron-donating groups enhanced the scavenging ability.
  • Specific structural modifications led to decreased activity, indicating a delicate balance between structure and function.

Antimicrobial Activity

The biological activity of triazole derivatives extends to antimicrobial properties. A review highlighted the effectiveness of various 1,2,4-triazole compounds against a spectrum of pathogens.

Pharmacological Profile

Triazole derivatives have been reported to exhibit:

  • Antifungal Activity: Effective against strains such as Candida and Aspergillus.
  • Antibacterial Activity: Notably potent against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) often lower than conventional antibiotics .

Toxicological Studies

Understanding the safety profile is crucial for any new compound. Toxicological assessments have been conducted to evaluate the effects of high doses on mammalian systems.

Heart Tissue Analysis

A study investigated the impact of sodium 2-{[4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-yl]thio}acetate on rat heart tissue. The findings indicated potential toxic effects at elevated concentrations, necessitating further investigation into safe dosage levels for therapeutic applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structural integrity and purity of the compounds produced .

Antiviral Properties

Recent studies have highlighted the antiviral properties of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. Research indicates that triazole compounds can exhibit effectiveness against viruses such as Hepatitis C Virus (HCV) and Influenza A Virus (IAV) due to their ability to disrupt viral protein synthesis and assembly .

Antitumor Activity

Another significant application is in oncology, where triazole derivatives have been explored for their anti-tumor activities. For instance, compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide have shown promising results as histone deacetylase inhibitors. These inhibitors play a crucial role in regulating gene expression related to cancer cell proliferation and survival. Studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116) .

Antiviral Efficacy

A study focusing on a series of triazole derivatives demonstrated that modifications to the thiophene ring significantly impacted antiviral activity against HCV. The presence of specific substituents enhanced binding affinity to viral proteins, leading to improved efficacy .

Antitumor Activity

In another investigation, a derivative similar to this compound was evaluated for its anti-cancer properties. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Thiophen-2-yl vs. Pyridinyl or Furan-2-yl Groups
  • Pyridinyl analogs (e.g., VUAA1 in ): Exhibit ion channel modulation (e.g., Orco receptor activation/antagonism in insects). The pyridine ring introduces basicity, influencing solubility and receptor interactions .
  • Furan-2-yl derivatives (): Show anti-exudative activity comparable to diclofenac (8 mg/kg). The furan oxygen may engage in hydrogen bonding but reduces lipophilicity compared to thiophen .
Amino Group at Position 4

The 4-amino group in the target compound is critical for hydrogen-bond donor activity. In contrast, 4-allyl or 4-ethyl substituents () reduce polarity, altering solubility and pharmacokinetics. For example:

  • 4-Allyl-5-(pyridin-2-yl) analogs (): Exhibit lower yields (50–83%) and higher melting points (161–184°C) due to steric effects .
  • 4-Ethyl-5-(thiophen-2-yl) derivative (): Substitution with a 4-fluorophenyl acetamide group improves antifungal activity but reduces anti-inflammatory potency compared to the target compound .

Acetamide Substituent Modifications

The N-(4-ethoxyphenyl) group in the target compound provides electron-donating effects, enhancing stability and receptor affinity. Comparisons with positional isomers and substituted aryl groups:

  • N-(2-ethoxyphenyl) analog (): A positional isomer with reduced anti-inflammatory activity due to steric hindrance from the ortho-ethoxy group .
  • N-(3-methylphenyl) derivative (): Shows 1.28× higher anti-inflammatory activity than diclofenac, attributed to the meta-methyl group’s hydrophobic interactions .
  • N-(4-nitrophenyl) and N-(4-methoxyphenyl) analogs (): Demonstrated potent reverse transcriptase inhibition (e.g., AM34 with 4-ethoxyphenyl), highlighting the importance of para-substituents in enzyme binding .

Melting Points and Solubility

Compound Melting Point (°C) Recrystallization Solvent
Target compound (hypothetical) 170–175 (est.) Ethanol/water (1:1)
4-Allyl-5-(pyridin-2-yl) analog 161–184 Ethanol/water (1:1)
N-(2-ethoxyphenyl) analog 174–176 Ethanol/water (1:1)
4-Ethyl-5-(thiophen-2-yl) derivative 125–128 (antifungal) DMF/ethanol (8:2)

Anti-Inflammatory and Anti-Exudative Effects

  • Target compound : Expected to surpass diclofenac in efficacy based on structural similarity to ’s leader compound (1.28× diclofenac activity) .
  • Furan-2-yl derivatives (): 15/21 compounds showed anti-exudative activity at 10 mg/kg, with 8 matching diclofenac .
  • Pyridinyl-triazoles (): Leukotriene biosynthesis inhibition (IC₅₀ < 1 μM) due to trifluoromethyl and methoxy groups enhancing enzyme binding .

Antimicrobial and Antifungal Activity

  • N-(4-fluorophenyl) analog (): Moderate antifungal activity against A. niger and S. cerevisiae .
  • Pyridin-4-yl derivatives (): Broad-spectrum antimicrobial activity (MIC 25–50 μg/mL) against E. coli and S. aureus .

Enzyme Inhibition

  • Reverse transcriptase inhibition (): AM34 (4-ethoxyphenyl) showed nanomolar binding affinity, while hydroxyphenyl analogs (AM31, AM33) had higher potency .
  • Orco receptor modulation (): Pyridinyl-triazoles like VUAA1 and OLC15 act as insect odorant receptor agonists/antagonists .

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